molecular formula C9H12<br>C9H12<br>C6H5CH(CH3)2 B7761008 Cumene CAS No. 101316-43-2

Cumene

Cat. No.: B7761008
CAS No.: 101316-43-2
M. Wt: 120.19 g/mol
InChI Key: RWGFKTVRMDUZSP-UHFFFAOYSA-N
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Description

Cumene, also known as isopropylbenzene, is an organic compound with the chemical formula C9H12. It is a colorless, flammable liquid with a sharp, gasoline-like odor. This compound is a constituent of crude oil and refined fuels and is primarily used as an intermediate in the production of other chemicals, such as phenol and acetone .

Mechanism of Action

Target of Action

Cumene, also known as isopropylbenzene, primarily targets the central nervous system (CNS) , liver , and kidneys . In the CNS, it has a depressive effect, inducing symptoms such as dizziness, headaches, drowsiness, and ataxia in high concentrations . In the liver and kidneys, this compound can cause inflammation and affect organ function .

Mode of Action

This compound’s mode of action is primarily through its metabolic activation . It is extensively metabolized by cytochrome P450 in the liver and other tissues, including the lungs . This metabolic activation leads to the formation of various metabolites, some of which can cause DNA damage in rodent lung and liver tissues . This compound also has a potent CNS depressant action, characterized by a slow induction period and long duration of narcotic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized through similar metabolic pathways in humans and experimental animals . The most abundant metabolite of this compound is formed through hydroxylation of the side chains and subsequent conjugation . This compound can also be generated by several metabolic pathways .

Result of Action

The result of this compound’s action is primarily observed in the form of organ damage and carcinogenic effects. This compound causes slight irritation of the skin, eyes, and mucous membranes of the respiratory tract . It can cause benign and malignant lung tumors, liver tumors, and kidney tumors in experimental animals . This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Action Environment

This compound is released into the environment as a result of its production and processing from petroleum refining, the evaporation and combustion of petroleum products, and by the use of a variety of products containing this compound . When this compound enters the environment, it can contaminate soil, water, and air, posing risks to ecosystems and human health . Therefore, environmental factors significantly influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cumene is synthesized through the Friedel-Crafts alkylation of benzene with propylene. This reaction typically occurs in the presence of a catalytic Lewis acid, such as phosphoric acid or aluminium halides. The reaction is carried out at a temperature of around 250°C and a pressure of 30 standard atmospheres .

Industrial Production Methods: The industrial production of this compound involves the gas-phase alkylation of benzene with propylene. Benzene and propylene are compressed together in the presence of a catalytic Lewis acid. The this compound produced is then oxidized in air to form this compound hydroperoxide, which is further processed to produce phenol and acetone .

Chemical Reactions Analysis

Types of Reactions: Cumene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound is oxidized in the presence of air to form this compound hydroperoxide.

    Reduction: this compound can be reduced to form isopropylbenzene using hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and catalysts.

Major Products:

Scientific Research Applications

Cumene has several scientific research applications, including:

Comparison with Similar Compounds

Cumene is similar to other alkylbenzenes, such as ethylbenzene and toluene. this compound is unique in its ability to undergo oxidation to form this compound hydroperoxide, which is a key intermediate in the production of phenol and acetone . Other similar compounds include:

Properties

IUPAC Name

cumene
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InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3
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InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1
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Molecular Formula

C9H12, Array
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DSSTOX Substance ID

DTXSID1021827
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Molecular Weight

120.19 g/mol
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Physical Description

Cumene appears as a clear colorless liquid with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption., Liquid, Colorless liquid with a sharp, penetrating, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, penetrating, aromatic odor.
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Boiling Point

306.3 °F at 760 mmHg (USCG, 1999), 152.4 °C, 152.00 to 153.00 °C. @ 760.00 mm Hg, 152 °C, 306 °F
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Flash Point

96 °F (USCG, 1999), 39 °C, 102 °F (39 °C) (Closed cup), 31 °C c.c., 96 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Solubility

Insoluble (NIOSH, 2023), In water, 61.3 mg/L at 25 °C, In water, 50 mg/L at 20 °C, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Soluble in many organic solvents, 0.0613 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), Insoluble
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Density

0.866 at 59 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.862 at 20 °C/4 °C, % in saturated air at 38.3 °C and 760 mm Hg: 1.32; density of saturated vapor-air mixture at 38 °C and 760 mm Hg (Air = 1): 1.03, Relative density (water = 1): 0.90, 0.86
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

25.85 mmHg (USCG, 1999), 4.5 [mmHg], 4.5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 427, 8 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

The alkylbenzenes, incl isopropyl benzene, were investigated for their property as sensory irritants in mice. A model for the sensory irritating action of alkylbenzenes was proposed on the basis of their physical interaction with a receptor protein in a lipid layer.
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Impurities

Sulfur compounds 2 ppm, Max; Olefinic materials 200-700 ppm
Record name Isopropylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

98-82-8
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Record name Cumene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cumene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylbenzene
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Record name Cumene
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/cumene-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Benzene, (1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cumene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.458
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Record name CUMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q54S3XE7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034029
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
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Record name CUMENE
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URL https://www.osha.gov/chemicaldata/775
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GR82D818.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-140.9 °F (USCG, 1999), -96.0 °C, -96.9 °C, -96 °C, -141 °F
Record name CUMENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropylbenzene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isopropylbenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CUMENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0170
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CUMENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/775
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cumene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0159.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Cumene?

A1: this compound, also known as Isopropylbenzene, has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.

Q2: Are there spectroscopic techniques used to characterize this compound?

A2: Yes, researchers utilize various spectroscopic techniques to characterize this compound. Infrared spectroscopy (FTIR) helps identify functional groups present in the molecule. [] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. []

Q3: What is the primary industrial use of this compound?

A3: this compound serves as a crucial intermediate in the production of phenol and acetone. [, ] This process, known as the this compound process, involves the oxidation of this compound to this compound hydroperoxide, followed by its cleavage into phenol and acetone. []

Q4: How do zeolites function as catalysts in this compound production?

A4: Zeolites, due to their acidic nature, act as catalysts in the alkylation of benzene with propylene to produce this compound. [, , ] These catalysts offer advantages like high selectivity towards this compound, reduced corrosion compared to traditional acid catalysts, and the potential for a more energy-efficient process. [, , ]

Q5: What factors influence the formation of normal Propylbenzene as a byproduct in this compound production?

A5: The formation of normal Propylbenzene, an undesirable byproduct, is influenced by reaction conditions and catalyst type. Studies suggest that it can form directly from the alkylation of propylene and benzene, as well as from the transalkylation of polyisopropylbenzene. [] Controlling reaction parameters like space velocity and temperature can help minimize its formation. []

Q6: Can this compound be used as a starting material for other valuable chemicals besides phenol and acetone?

A6: Yes, this compound can be utilized to synthesize other valuable chemicals. For instance, the dicumyl peroxide (DCP) process utilizes this compound hydroperoxide and Cumyl alcohol, produced during this compound oxidation, to synthesize DCP. []

Q7: What is the role of nitrogen-doped carbon nanotubes in this compound oxidation?

A7: Nitrogen-doped carbon nanotubes (NCNTs) exhibit excellent catalytic activity in the aerobic oxidation of this compound. [] They promote the decomposition of this compound hydroperoxide, leading to increased this compound conversion and high selectivity towards acetophenone and 2-benzyl-2-propanol. [] This metal-free catalytic approach offers a promising alternative for producing value-added products from this compound. []

Q8: How do substituents on this compound affect its reactivity in radical polymerization reactions?

A8: Studies on the chain-transfer reactions of substituted Cumenes in radical polymerization reveal that electron-repelling groups on the aromatic ring decrease reactivity, while electron-attracting groups enhance it. [, , ] This behavior suggests a combination of polar and resonance effects influencing the reactivity of the benzylic hydrogen in radical transfer reactions. [, , ]

Q9: How stable is this compound hydroperoxide and what are the implications for its handling?

A9: this compound hydroperoxide is thermally unstable and can undergo exothermic decomposition. [] This decomposition can lead to a runaway reaction, posing safety concerns in industrial settings. [] Understanding the decomposition kinetics and implementing appropriate safety measures are crucial for safe handling and storage. []

Q10: Are there methods to enhance the stability of this compound hydroperoxide during storage or reactions?

A10: Research suggests that the presence of a basic medium, such as a pyridinic resin, during the synthesis of this compound hydroperoxide can enhance its stability by minimizing the presence of free inorganic cations. []

Q11: What are the potential toxic effects of this compound on living cells?

A11: this compound exposure has been linked to oxidative stress and neuronal toxicity. [, ] Studies in rat models show that even low-level this compound inhalation can affect the expression of neuronal markers in the hippocampus, suggesting potential neuronal dysfunction and degeneration. []

Q12: How does this compound hydroperoxide induce damage at the cellular level?

A12: this compound hydroperoxide exerts toxic effects through lipid peroxidation, leading to cellular damage. [, ] Studies on cardiac myocytes reveal that this compound hydroperoxide treatment causes severe ultrastructural changes, including plasma membrane blebbing and mitochondrial damage, ultimately resulting in cell death. []

Q13: Does this compound exposure have carcinogenic potential?

A13: Yes, research indicates that this compound exposure is linked to an increased incidence of lung tumors in animal models. [] Studies using gene expression analysis suggest that this compound-induced lung tumor formation in mice often involves mutations in the K-ras gene, leading to increased activity in the Erk MAP kinase signaling pathway and promoting tumor development. []

Q14: What happens to this compound when it is released into the marine environment?

A14: Studies on the weathering of crude oil spills, spiked with this compound, reveal that it primarily disappears from the sea surface through evaporation. [] Factors like whitecapping and varying weathering rates within a spill can influence its rate of disappearance. []

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